tert-Butyl (3-((3-aminopropyl)(tert-butoxycarbonyl)amino)propyl)(4-((tert-butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)butyl)carbamate
Overview
Description
This compound is a complex organic molecule with the molecular formula C33H65N5O8 . It is also known by its IUPAC name, tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]amino]propyl]carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C33H65N5O8/c1-30(2,3)43-26(39)35-19-16-23-36(27(40)44-31(4,5)6)20-13-14-21-37(28(41)45-32(7,8)9)24-17-25-38(22-15-18-34)29(42)46-33(10,11)12/h13-25,34H2,1-12H3,(H,35,39) . This code provides a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The molecular weight of this compound is 659.9 g/mol . The compound is predicted to have a density of 1.028±0.06 g/cm3 and a boiling point of 462.0±38.0 °C .Scientific Research Applications
Chemoselective Transformation and Protecting Groups
The compound and its derivatives are utilized for chemoselective transformation of amino protecting groups. Sakaitani and Ohfune (1990) discussed the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) from N-tert-butoxycarbonyl (Boc) among others, showcasing its role in the conversion of N-t-Boc compounds into their corresponding N-Z compounds under mild conditions, which highlights its significance in selective protection strategies for amines in synthetic routes (Sakaitani & Ohfune, 1990).
One-Pot Reactions and Efficiency
Lebel and Leogane (2005) explored a mild and efficient one-pot Curtius rearrangement that allows for the formation of Boc-protected amines, demonstrating the compound's utility in creating protected amino acids through a convenient process. This showcases its role in streamlining synthetic procedures, making it easier to obtain Boc-protected intermediates for further synthetic applications (Lebel & Leogane, 2005).
Multicomponent Reactions
Qiu, Wang, and Zhu (2017) reported on a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water, with the key role of tert-butylamine being to form carbamic acid, which serves as a nucleophile. This highlights the compound's versatility in facilitating complex multicomponent reactions to synthesize polysubstituted aminopyrroles and its bicyclic analogues, broadening the scope of synthetic strategies available to chemists (Qiu, Wang, & Zhu, 2017).
Regioselective Deprotection and Synthesis
Pak and Hesse (1998) described the synthesis of penta-N-protected polyamide derivatives, demonstrating the selective deprotection of protecting groups used in the synthesis, including (tert-butoxy)carbonyl (Boc). This research underscores the chemical's utility in regioselective deprotection and acylation processes, essential for the construction of complex molecules with precise structural features (Pak & Hesse, 1998).
Heterogeneous and Recyclable Catalysis
Heydari et al. (2007) discussed the use of H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting the environmental benefits and efficiency of using such catalysts in conjunction with tert-butoxycarbonyl-protected compounds. This work showcases the potential for greener synthetic methodologies in organic chemistry, reducing the environmental footprint of chemical synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]amino]propyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H65N5O8/c1-30(2,3)43-26(39)35-19-16-23-36(27(40)44-31(4,5)6)20-13-14-21-37(28(41)45-32(7,8)9)24-17-25-38(22-15-18-34)29(42)46-33(10,11)12/h13-25,34H2,1-12H3,(H,35,39) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLPAIUDUMUOBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN(CCCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H65N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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